molecular formula C23H22N4O3S3 B2725713 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-92-6

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2725713
CAS RN: 941874-92-6
M. Wt: 498.63
InChI Key: NCGRLWWSBBURFG-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C23H22N4O3S3 and its molecular weight is 498.63. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of 4-thiazolidinones containing the benzothiazole moiety have shown promising anticancer activities. Some compounds in this category have demonstrated significant activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. For example, a specific compound was identified as highly active with notable GI50 and TGI values, indicating its potential as a candidate for further cancer research (Havrylyuk et al., 2010).

Biological Activities

A study on the synthesis of N-(6-arylbenzo[d]thiazole-2-acetamide derivatives revealed moderate to good activities in various biological assays, including antioxidant, haemolytic, antibacterial, and urease inhibition tests. Notably, these compounds showed significant urease inhibition activity, outperforming the standard used in the study. Molecular docking studies suggested that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, highlighting their potential for further exploration in enzyme inhibition applications (Gull et al., 2016).

Antimicrobial and Antioxidant Activities

Research into novel coordination complexes constructed from pyrazole-acetamide derivatives has shown significant antioxidant activity. These studies indicate the potential of benzothiazole and related compounds in forming complexes that exhibit noteworthy biological activities, including acting as COX-2 inhibitors and possessing analgesic and anti-inflammatory properties. Such findings underline the versatility of these compounds in pharmaceutical applications, especially in developing new therapeutic agents with enhanced biological profiles (Chkirate et al., 2019).

Photophysical Properties

Investigations into the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals have provided insights into the structural and functional versatility of these compounds. The study of hydrogen bond associations in these compounds contributes to our understanding of their potential applications in material science and photophysical research, offering avenues for the development of new materials with tailored properties (Balijapalli et al., 2017).

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S3/c1-3-30-17-8-9-18-19(11-17)33-22(26-18)27-20(28)10-16-12-31-23(25-16)32-13-21(29)24-15-6-4-14(2)5-7-15/h4-9,11-12H,3,10,13H2,1-2H3,(H,24,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGRLWWSBBURFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.